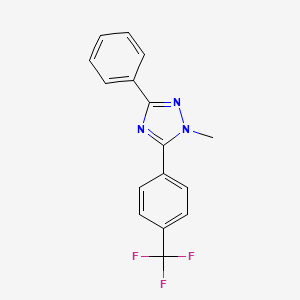
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is carried out in solvents such as ethanol or methanol at temperatures ranging from 0 to 78°C for 1 to 16 hours . The yields of the desired product can vary depending on the specific reaction conditions and starting materials used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted triazole compounds.
Scientific Research Applications
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may also serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The compound can interfere with specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to its specific triazole structure and the presence of a trifluoromethyl group
Properties
CAS No. |
89804-60-4 |
|---|---|
Molecular Formula |
C16H12F3N3 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
1-methyl-3-phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H12F3N3/c1-22-15(12-7-9-13(10-8-12)16(17,18)19)20-14(21-22)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
IMVQQRKABWCHSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)


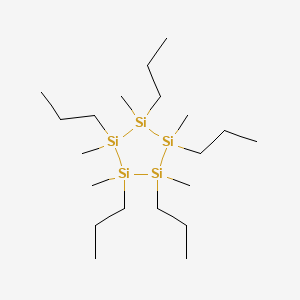
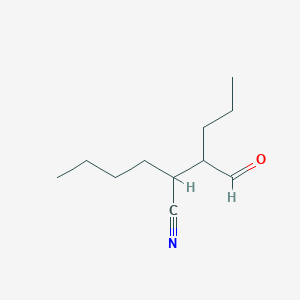

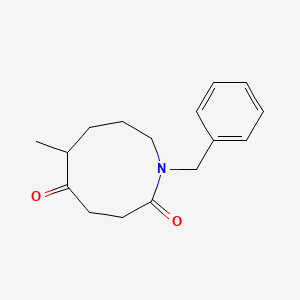
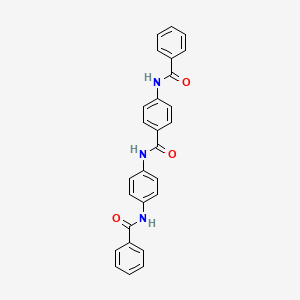
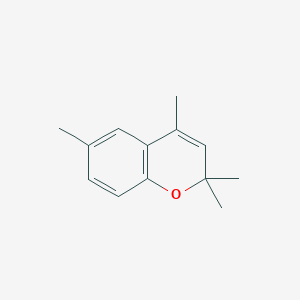
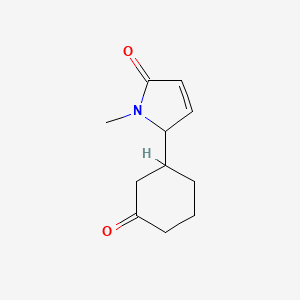
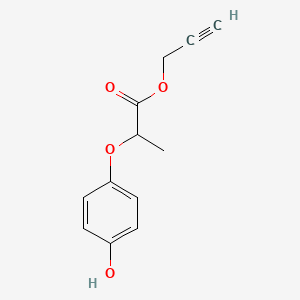
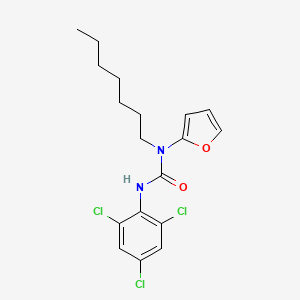
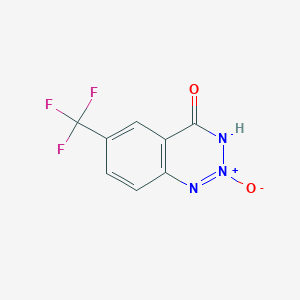
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
